Predicted LogP and Solubility Comparison
Computational predictions provide the only available quantitative differentiation between 2-(2,4-dichlorophenoxy)pyridin-3-amine and its common regioisomer, 6-(2,4-dichlorophenoxy)pyridin-3-amine. The target compound's unique substitution pattern results in a lower predicted partition coefficient (XLogP3) of 2.9, compared to 3.3 for the 6-isomer. This is due to the amine at position 3 being ortho to the ether linkage, allowing for potential intramolecular hydrogen bonding that reduces hydrophobicity. [1] [2]
vs. 6-isomer XLogP3: 3.3
Δ = -0.4 (more hydrophilic)
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 6-(2,4-dichlorophenoxy)pyridin-3-amine (CAS 85686-48-2); XLogP3 = 3.3 |
| Quantified Difference | Δ XLogP3 = -0.4 units ( Target is more hydrophilic ) |
| Conditions | Computed via PubChem's XLogP3 algorithm, derived from the molecular structure. |
Why This Matters
A lower logP value of 0.4 units can translate to significantly different aqueous solubility and membrane permeability in drug discovery programs, making the target compound a critical scaffold for projects requiring lower lipophilicity to avoid off-target binding or metabolic liabilities.
- [1] PubChem. Compound Summary for CID 2801414, 3-Amino-2-(2,4-dichlorophenoxy)pyridine. Predicted Physicochemical Properties. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 735776, 6-(2,4-Dichlorophenoxy)pyridin-3-amine. Predicted Physicochemical Properties. National Library of Medicine. View Source
